N-(3,3-diphenylpropyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
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Overview
Description
N-(3,3-diphenylpropyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a phthalazine ring, a diphenylpropyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropylamine, which can be synthesized through Friedel-Crafts alkylation of benzene with cinnamonitrile, followed by catalytic hydrogenation . This intermediate is then reacted with appropriate reagents to introduce the phthalazine and carboxamide groups, often involving acylation and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(3,3-diphenylpropyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3,3-diphenylpropenyl)alkanamides: These compounds share a similar diphenylpropyl group but differ in their alkanamide structure.
Dihydropyridine derivatives: These compounds have a similar dihydropyridine ring but differ in their functional groups and overall structure.
Uniqueness
Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H23N3O2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C25H23N3O2/c1-28-25(30)22-15-9-8-14-21(22)23(27-28)24(29)26-17-16-20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,20H,16-17H2,1H3,(H,26,29) |
InChI Key |
YJYJDCJDAMHVSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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